molecular formula C18H34O6Si2 B107363 1,3-Bis(triethoxysilyl)benzene CAS No. 16067-99-5

1,3-Bis(triethoxysilyl)benzene

Cat. No. B107363
CAS RN: 16067-99-5
M. Wt: 402.6 g/mol
InChI Key: MRBRVZDGOJHHFZ-UHFFFAOYSA-N
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Patent
US05229481

Procedure details

Magnesium chips (28.0 g, 1.15 mol) and freshly distilled tetraethoxysilane (450 mL, 2 mol) in tetrahydrofuran (750 mL) were placed under nitrogen in a 2 L 3-neck flask equipped with a magnetic stir bar, a condenser, and an additional funnel. A small crystal of iodine was added in order to activate the magnesium. A solution of 1,3-dibromobenzene (100.0 g, 0.424 mol) in tetrahydrofuran (250 mL) was added slowly. When ca. 25 mL of the dibromide had been added, the addition was stopped and stirring was continued until a mildly exothermic reaction began (usually within 20-30 minutes). The addition of dibromobenzene was continued and held at such a rate as to maintain the solution at reflux. After the addition was complete, the reaction mixture was stirred for two additional hours. The resulting brown solution was filtered from the remaining magnesium metal, and the tetrahydrofuran was removed by evacuation. The brown residue was extracted with dry hexane (500 mL), and combined extracts were concentrated in vacuo. Unreacted tetraethyl orthosilicate was removed in vacuo (103 torr), leaving a tea-brown oil. Two distillations gave the product as a clear, colorless oil (0.1 mm Hg, 126-128° C., 58.0 g., 34%). Anal. Calcd for C18H34O6Si2 : C, 53.7; H, 8.51. Found: C, 54.1; H, 8.59. IR (Neat, Csl, cm-1): 3060 W, 2970 s, 2920 s, 2880 s, 2730 w, 1577 m, 1478 w, 1439 m, 1390 s, 1365 m, 1290 m, 1160 s, 1090 vs, 958 s, B05 s, 770 s, 715 m, 705 m, 670 m, 485 s. 1H NMR (benzene-d6, 22° C., 300 MHz ): δ 1.15 (t, J=7.1 Hz, 18 H, OCH2CH3), 3.91 (q, J=7.1 Hz, 12 H, OCH2CH3), 7.30 (t, J=7.2 Hz, 1 H, C6H4), 7.89 (d, J=7.2 Hz, 2 H, C6H4), 8.37 (s, 1 H, C6H4). 13C{1H}NMR (benzene-d6, 22° C., 75.5 MHz): δ 18.43 (PHC2CH3), 58.89 (OCH2CH3), 127.59, 131.52, 137.06, 141.70 (C6H4)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
dibromide
Quantity
25 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].C(O[Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])C.II.Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20](Br)[CH:19]=1.Br[C:26]1[CH:31]=CC=CC=1Br>O1CCCC1>[CH2:13]([O:12][Si:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([Si:5]([O:12][CH2:31][CH3:26])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[CH:19]=1)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
dibromide
Quantity
25 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar, a condenser, and an additional funnel
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
was continued until a mildly exothermic reaction
CUSTOM
Type
CUSTOM
Details
usually within 20-30 minutes
Duration
25 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the solution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for two additional hours
FILTRATION
Type
FILTRATION
Details
The resulting brown solution was filtered from the remaining magnesium metal
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed by evacuation
EXTRACTION
Type
EXTRACTION
Details
The brown residue was extracted with dry hexane (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was removed in vacuo (103 torr)
CUSTOM
Type
CUSTOM
Details
leaving a tea-brown oil
CUSTOM
Type
CUSTOM
Details
Two distillations gave the product as a clear, colorless oil (0.1 mm Hg, 126-128° C., 58.0 g., 34%)
CUSTOM
Type
CUSTOM
Details
715 m, 705 m, 670 m, 485 s
Duration
485 s

Outcomes

Product
Details
Reaction Time
770 s
Name
Type
Smiles
C(C)O[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.